Bistrifluoroacetamide

Description

The exact mass of the compound Bistrifluoroacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bistrifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bistrifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

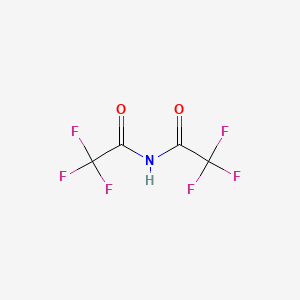

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQVFHZSXKJCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193674 | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-24-9 | |

| Record name | Bis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bistrifluoroacetamide (BSTFA) mechanism of action in silylation

An In-Depth Technical Guide on the Core Mechanism of Action of Bistrifluoroacetamide (BSTFA) in Silylation

Introduction

In the fields of analytical chemistry, drug development, and metabolomics, the analysis of non-volatile or thermally labile compounds by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge.[1] Derivatization is a crucial chemical modification technique used to enhance the volatility and thermal stability of such analytes.[1] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is the most widely used derivatization procedure for GC analysis.[2][3] Among the various silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has emerged as a powerful and versatile reagent, often used in conjunction with a catalyst like Trimethylchlorosilane (TMCS).[1][4] This guide provides a comprehensive technical overview of the core mechanism of BSTFA, detailed experimental protocols, and data-driven insights for researchers, scientists, and drug development professionals.

The Core Mechanism of Silylation with BSTFA

Silylation with BSTFA is a chemical process that substitutes an active hydrogen on polar functional groups—such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH)—with a non-polar TMS group (-Si(CH₃)₃).[1] This modification reduces the analyte's polarity and its capacity for hydrogen bonding, leading to a significant increase in volatility, which is essential for GC analysis.[1]

The reaction is generally understood as a nucleophilic attack by the heteroatom (e.g., oxygen in a hydroxyl group) of the analyte on the silicon atom of the BSTFA molecule.[2] This proceeds through a bimolecular transition state.[2] For the reaction to proceed to completion, the leaving group of the silylating agent must have low basicity and the ability to stabilize a negative charge in the transition state.[2] A key advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in a chromatogram, thus minimizing interference with the analytes of interest.[2][5]

Caption: General mechanism of silylation using BSTFA.

The Catalytic Role of Trimethylchlorosilane (TMCS)

While BSTFA is a potent silylating agent, its reactivity can be insufficient for sterically hindered or less reactive functional groups like secondary amines and amides.[2][5] In these cases, a catalyst, most commonly TMCS, is added, typically at a concentration of 1-10%.[2]

The precise catalytic mechanism of TMCS is not fully understood, but it is widely believed to enhance the silylating power of BSTFA.[1][5] One proposed mechanism suggests that TMCS acts as a more potent silyl donor, reacting with the analyte to form an intermediate and HCl. The HCl then protonates the BSTFA molecule, making it a more reactive TMS donor that can regenerate the TMCS catalyst and silylate the analyte. Another theory posits that TMCS participates in the formation of a more reactive intermediate, which drives the reaction to completion.[2][5] This enhancement is crucial for achieving complete derivatization for challenging analytes.[4]

Caption: Proposed catalytic cycle of TMCS in BSTFA silylation.

Data Presentation: Reactivity and Reaction Conditions

The efficiency and completeness of the silylation reaction depend on the analyte's functional groups, steric hindrance, and the reaction conditions.

Table 1: General Reactivity of Functional Groups with BSTFA

| Functional Group | General Reactivity | Notes |

| Alcohols (Primary) | Very High | React readily, often at room temperature.[2] |

| Alcohols (Secondary) | High | May require mild heating. Reactivity is less than primary alcohols.[2] |

| Alcohols (Tertiary) | Moderate | Steric hindrance significantly reduces reactivity; TMCS and heat needed.[2] |

| Phenols | High | React readily, similar to primary alcohols.[2] |

| Carboxylic Acids | High | Both the hydroxyl and sometimes the amine group (in amino acids) react.[2] |

| Amines (Primary) | Moderate to High | Generally require heating; TMCS is often beneficial.[2] |

| Amines (Secondary) | Moderate | Less reactive than primary amines; TMCS and heat are recommended.[2][5] |

| Amides | Low to Moderate | Among the least reactive groups; require TMCS and prolonged heating.[2][5] |

| Thiols | High | React readily to form TMS thioethers.[1] |

Table 2: Typical Experimental Conditions for BSTFA Derivatization

| Analyte Class | Reagent Composition | Temperature | Time | Solvent (Optional) | Reference(s) |

| Alcohols, Phenols | BSTFA +/- 1% TMCS | 60-80°C | 20-60 min | Acetonitrile, Pyridine | [1][6] |

| Carboxylic Acids | BSTFA + 1% TMCS | 60-80°C | 30-60 min | Acetonitrile, Pyridine | [1][7] |

| Amino Acids | BSTFA + 1-10% TMCS | 100-150°C | 30 min - 2.5 hours | Acetonitrile | [1][5] |

| Steroids | BSTFA + 1% TMCS | 60-80°C | 30-60 min | Pyridine | [8] |

| Sugars (Carbonyls) | Two-step (see protocol) | 60-80°C | 30-90 min per step | Pyridine | [1][9] |

| Benzodiazepines | BSTFA + 1% TMCS | 60-90°C | 5-30 min | Ethyl Acetate | [10] |

Experimental Protocols

Crucial Precaution: BSTFA and TMCS are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[5][9] Reactions should be performed in a dry environment (e.g., under a stream of nitrogen) and in tightly sealed reaction vials.

Protocol 1: Standard Single-Step Derivatization (e.g., Alcohols, Phenols)

-

Sample Preparation: Weigh 1-10 mg of the sample into a 5 mL reaction vial.[2] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen.[2]

-

Reagent Addition: Add 100-200 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).[1] If the sample is not readily soluble, an appropriate anhydrous solvent such as pyridine or acetonitrile may be added.[1] It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens in the sample.[1][2]

-

Reaction: Tightly cap the vial and vortex briefly to mix. Heat the reaction mixture at 60-80°C for 30-60 minutes.[1] Reaction times and temperatures may need optimization depending on the specific analyte.[1]

-

Analysis: Cool the vial to room temperature before opening and injecting an aliquot into the GC-MS system.[1]

Protocol 2: Derivatization of Amino Acids

-

Sample Preparation: Evaporate an aqueous sample containing the amino acids to dryness, for example, at 70°C in a stream of dry nitrogen.[5] To ensure azeotropic removal of residual water, 0.5 mL of methylene chloride can be added and evaporated again.[5]

-

Reagent Addition: Add a suitable solvent like acetonitrile, followed by the BSTFA-TMCS reagent.[1] For example, for each milligram of amino acid, use 1 mL of acetonitrile and 0.25 mL of BSTFA + TMCS.[5]

-

Reaction: Seal the vial tightly, mix well, and heat at a higher temperature, typically between 100-150°C, for 30 minutes to 2.5 hours to ensure complete derivatization of both the carboxyl and amino groups.[1][5]

-

Analysis: Cool the sample to room temperature before GC-MS analysis.[1]

Protocol 3: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Ketosteroids)

This two-step process is necessary to prevent the formation of multiple isomers from the enol forms of carbonyl groups.

-

Step 1: Methoximation:

-

Step 2: Silylation:

-

Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[1]

Caption: A generalized experimental workflow for BSTFA silylation.

Conclusion

The silylation mechanism of BSTFA, often catalyzed by TMCS, is a cornerstone of modern analytical chemistry, enabling the GC-MS analysis of a vast range of otherwise intractable polar molecules. The process involves a nucleophilic attack to replace active hydrogens with a TMS group, thereby increasing analyte volatility.[1][2] The high reactivity of BSTFA, the catalytic enhancement provided by TMCS for less reactive functional groups, and the volatile nature of its byproducts contribute to its widespread use.[2][5][11] Achieving reproducible and complete derivatization is critically dependent on meticulous control of experimental parameters, most notably the strict exclusion of moisture and the optimization of reagent ratios, reaction time, and temperature for the specific analytes under investigation.[4][5] By understanding the core mechanisms and adhering to robust protocols, researchers can effectively leverage BSTFA to generate high-quality, reliable data in drug development and other scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. restek.com [restek.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Principle of Trimethylsilyl (TMS) Derivatization with BSTFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles behind trimethylsilyl (TMS) derivatization, with a specific focus on the widely used reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this powerful technique for the analysis of a broad range of compounds, particularly in the context of gas chromatography-mass spectrometry (GC-MS).

Introduction to Trimethylsilyl Derivatization

In the field of analytical chemistry, particularly for GC-MS applications, many compounds of interest are not directly amenable to analysis due to their low volatility and thermal instability.[1][2] Polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH), can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the high-temperature environment of a GC system.[3][4]

Trimethylsilyl (TMS) derivatization is a chemical modification technique that addresses these challenges by replacing the active hydrogen atoms in these polar functional groups with a nonpolar trimethylsilyl (-Si(CH₃)₃) group.[3][5] This process, known as silylation, effectively masks the polar nature of the analyte, thereby increasing its volatility and thermal stability.[5] The resulting TMS derivatives are more suitable for GC analysis, leading to improved chromatographic resolution and detection.[3]

BSTFA: A Powerful Silylating Agent

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most potent and versatile silylating reagents available.[3] Its popularity stems from several key advantages:

-

High Reactivity: BSTFA reacts rapidly and often quantitatively with a wide array of functional groups.[5][6]

-

Volatile Byproducts: The byproducts of the derivatization reaction with BSTFA, namely N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatographic analysis.[5]

-

Good Solvent Properties: BSTFA itself can act as a solvent for many samples, simplifying sample preparation.[5]

The Reaction Mechanism

The fundamental reaction of BSTFA with a compound containing an active hydrogen (represented as R-XH, where X can be O, S, or N) involves the transfer of a trimethylsilyl group from the BSTFA molecule to the analyte. This is a nucleophilic substitution reaction where the active hydrogen is displaced.

The general order of reactivity for functional groups with silylating agents like BSTFA is as follows: alcohols > phenols > carboxylic acids > amines > amides.[7] Steric hindrance also plays a crucial role, with primary functional groups reacting more readily than secondary, and secondary more so than tertiary ones.[7]

Figure 1: General reaction scheme for TMS derivatization with BSTFA.

Role of Catalysts

For sterically hindered or less reactive compounds, a catalyst is often added to the reaction mixture to enhance the silylating power of BSTFA.[7]

-

Trimethylchlorosilane (TMCS): Frequently used as a catalyst, TMCS is believed to increase the reactivity of BSTFA, particularly for hindered hydroxyls and secondary amines.[1] It is often added in a small percentage (e.g., 1%) to the BSTFA reagent.[8]

-

Pyridine: This basic catalyst is particularly effective in speeding up the reaction with sterically hindered groups.[6]

Quantitative Aspects of BSTFA Derivatization

While BSTFA is known for its high reactivity, achieving complete and reproducible derivatization is crucial for accurate quantitative analysis. The efficiency of the reaction can be influenced by factors such as reaction time, temperature, solvent, and the ratio of reagent to analyte.

The following table summarizes key quantitative performance data for the derivatization of anabolic steroids using BSTFA with 1% TMCS, providing an example of the method's capabilities.

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [8] |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [8] |

Studies on the derivatization of fatty acid triglycerides have reported derivatization efficiencies in the range of 0.89 to 1.04. It is important to note that derivatization directly impacts the analysis result, and incomplete derivatization can be a significant source of uncertainty.

Experimental Protocols

The following are generalized protocols for TMS derivatization using BSTFA. Optimization for specific analytes and matrices is often necessary.

Standard Single-Step Derivatization (for Alcohols, Phenols, and simple Carboxylic Acids)

Materials:

-

BSTFA (with or without 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane, hexane)[3]

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample is completely dry in a GC vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1] The presence of water can significantly hinder the reaction.[7]

-

Reagent Addition: Add 100-500 µL of BSTFA to the vial.[3] A solvent can be used to dissolve the sample prior to adding the silylating reagent. A molar excess of the silylating reagent (at least a 2:1 ratio to active hydrogens) is recommended.[5][7]

-

Reaction: Tightly cap the vial and vortex for 10-30 seconds.[3] Heat the vial at 60-80°C for 15-60 minutes.[1][3] The optimal time and temperature will vary depending on the analyte. For many compounds, derivatization is complete at room temperature as soon as the sample dissolves.[5]

-

Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS.[6]

Two-Step Derivatization (for Carbonyl-Containing Compounds like Sugars and Keto-acids)

For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple isomers.[3]

Materials:

-

Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)

-

BSTFA (with or without 1% TMCS)

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

Procedure:

-

Methoximation: Add the MOX solution to the dried sample in a GC vial. Heat at 60-80°C for 30-60 minutes to convert carbonyl groups to their methoxime derivatives.[1]

-

Silylation: After cooling, add the BSTFA reagent to the reaction mixture.

-

Reaction: Tightly cap the vial and heat again at 60-80°C for another 15-60 minutes to silylate the remaining active hydrogens.[1]

-

Analysis: Cool the vial to room temperature before injecting into the GC-MS.

Visualizing the Workflow and Logic

The following diagrams illustrate a typical experimental workflow for TMS derivatization and a decision-making process for selecting an appropriate derivatization strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. restek.com [restek.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Uncertainty contribution of derivatization in gas chromatography/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Trimethylchlorosilane (TMCS) as a Catalyst with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in Silylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Trimethylchlorosilane (TMCS) as a catalyst in conjunction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the derivatization of polar analytes. Silylation is a critical sample preparation technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), designed to enhance the volatility and thermal stability of compounds containing active hydrogen atoms. The combination of BSTFA with TMCS has emerged as a robust and versatile reagent system for achieving efficient and reproducible derivatization, which is essential in various stages of drug development and scientific research.

Core Principles of BSTFA-TMCS Derivatization

Silylation is a chemical modification process that replaces an active hydrogen atom in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH) with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[1] This substitution significantly reduces the polarity of the analyte and its capacity for hydrogen bonding, thereby increasing its volatility and making it amenable to GC-MS analysis.[1][2]

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful silylating agent that readily donates a TMS group.[1] A key advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in a chromatogram, minimizing interference with the analytes of interest.[1][3]

TMCS (Trimethylchlorosilane) , when added in small amounts (typically 1-10%), acts as a catalyst, significantly enhancing the silylating power of BSTFA.[4][5] While the exact mechanism is not fully elucidated, it is believed that TMCS facilitates the formation of a more reactive intermediate, thereby driving the derivatization reaction to completion.[1][6] This catalytic effect is particularly beneficial for derivatizing sterically hindered or less reactive functional groups, such as secondary amines and amides.[1][5] The general order of reactivity for functional groups with BSTFA is: alcohols > phenols > carboxylic acids > amines > amides.[7]

Quantitative Data Summary

The efficiency of silylation using BSTFA with TMCS as a catalyst is demonstrated by the improved analytical performance of GC-MS methods. This can be quantified through parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, %RSD).

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [8] |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [8] |

Experimental Protocols

Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[3][4]

Protocol 1: General Derivatization of Alcohols, Phenols, and Carboxylic Acids

This protocol is a general procedure for a wide range of analytes.

Materials:

-

Dried sample (1-10 mg)

-

BSTFA + 1% TMCS

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) (optional)

-

Reaction vial with a screw cap

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Weigh 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

-

Add 100-200 µL of BSTFA + 1% TMCS.[1] If the sample is not readily soluble, an appropriate anhydrous solvent can be added. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[1][7]

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 60-80°C for 15-60 minutes.[1][9] The optimal temperature and time may vary depending on the analyte's reactivity and steric hindrance.[1]

-

Cool the vial to room temperature before GC-MS analysis.[1]

Protocol 2: Derivatization of Amino Acids

This protocol is adapted for the derivatization of both carboxyl and amino groups in amino acids.

Materials:

-

Dried amino acid sample (0.5-6.0 mg)

-

Methylene chloride

-

Acetonitrile

-

BSTFA + TMCS

-

Reaction vial with a screw cap

-

Heating block or oven

Procedure:

-

Evaporate an aqueous sample containing the amino acids to dryness at 70°C under a stream of dry nitrogen.

-

Add 0.5 mL of methylene chloride and evaporate to dryness again to ensure azeotropic removal of water.[6]

-

For each mg of amino acid, add 1 mL of acetonitrile and 0.25 mL of BSTFA + TMCS.[6]

-

Seal the vial tightly, mix well, and heat at 150°C for 2.5 hours.[6]

-

Cool to room temperature before injecting an appropriate sample for GC-MS analysis.[6]

Protocol 3: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Steroids, Sugars)

For compounds containing carbonyl groups, a two-step process of oximation followed by silylation is often necessary to prevent the formation of multiple isomers.[1][10]

Materials:

-

Dried sample

-

Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)

-

BSTFA + 1% TMCS

-

Heating block or oven

-

Reaction vial with a screw cap

Procedure:

-

Oximation:

-

Silylation:

Visualizations

Silylation Reaction Mechanism

The silylation of an active hydrogen-containing compound with BSTFA, catalyzed by TMCS, proceeds via a nucleophilic substitution reaction.

Caption: Proposed mechanism of BSTFA silylation catalyzed by TMCS.

General Experimental Workflow for BSTFA-TMCS Derivatization

The following diagram illustrates the typical workflow for sample preparation and derivatization using BSTFA-TMCS prior to GC-MS analysis.

Caption: A generalized workflow for BSTFA-TMCS derivatization.

Logical Relationship of Reagents and Analytes

This diagram shows the interaction between the analyte, the silylating agent, and the catalyst to produce the desired derivatized product for analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Reactivity of BSTFA: A Technical Guide for Derivatization in Research and Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the silylation of various functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). Its primary function is to derivatize polar molecules containing active hydrogens, rendering them more volatile, thermally stable, and amenable to GC analysis. This technical guide provides a comprehensive overview of the reactivity of BSTFA with various functional groups, detailed experimental protocols, and quantitative data to aid in method development and optimization.

Core Principles of Silylation with BSTFA

Silylation is a chemical modification that replaces an active hydrogen atom in a polar functional group (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (TMS) group, -Si(CH3)3.[1] This transformation significantly reduces the analyte's polarity and its capacity for hydrogen bonding, thereby increasing its volatility.[1] BSTFA is a potent TMS donor, and its reaction by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing chromatographic interference.[2][3]

The general order of reactivity of functional groups with BSTFA follows this trend: alcohols > phenols > carboxylic acids > amines > amides .[2][4] Steric hindrance also plays a crucial role, with primary functional groups reacting more readily than secondary, and tertiary being the least reactive.[3]

Reactivity with Specific Functional Groups

The efficiency and conditions for the silylation of different functional groups with BSTFA can vary significantly. The following sections detail the reactivity and provide experimental insights for common functional groups.

Hydroxyl Groups (Alcohols and Phenols)

Alcohols and phenols are readily derivatized by BSTFA. Primary hydroxyl groups react rapidly, often at room temperature, while secondary and tertiary alcohols may require heating and the use of a catalyst to achieve complete derivatization.[5] Phenolic hydroxyl groups are also highly reactive.

Carboxylic Acid Groups

Carboxylic acids are efficiently converted to their TMS esters by BSTFA. The reaction generally requires heating to proceed to completion. For some complex molecules, such as certain fatty acids, the addition of a catalyst can improve reaction yields and rates.[6]

Amine Groups

Primary and secondary amines can be silylated by BSTFA, though the reaction is generally slower than that of hydroxyl and carboxyl groups.[4] Primary amines can sometimes yield di-substituted products.[7] The use of a catalyst like Trimethylchlorosilane (TMCS) is often necessary to drive the reaction to completion, especially for secondary amines.[4][8] Tertiary amines are unreactive towards BSTFA.[4]

Thiol Groups

Thiols (-SH) are also derivatized by BSTFA, though this application is less commonly documented in readily available literature compared to other functional groups. The reactivity is expected to be comparable to or slightly less than that of hydroxyl groups.

Amide Groups

Amides are the least reactive among the common functional groups towards BSTFA.[3][4] Derivatization of amides often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of a catalyst like TMCS, to achieve satisfactory yields.[4]

Quantitative Data on Derivatization

The following tables summarize quantitative data on the derivatization of various compounds using BSTFA, often in combination with a TMCS catalyst. It is important to note that reaction yields and optimal conditions are highly dependent on the specific analyte and the sample matrix.

| Analyte Class | Compound Example | Reagent | Temperature (°C) | Time (min) | Recovery/Yield | Reference |

| Fatty Acids | Various | BSTFA + TMCS | Not Specified | Not Specified | 82% - 111% | [6] |

| Estrogenic Compounds | Various | BSTFA + TMCS | 75 | Not Specified | Complete Derivatization | [6] |

| Anabolic Steroids | Testosterone | BSTFA + 1% TMCS | 60 | 30 | 95% - 105% | [9] |

| Anabolic Steroids | Nandrolone | BSTFA + 1% TMCS | 60 | 30 | 93% - 107% | [9] |

| Alcohols | Short-chain alcohols | BSTFA | Not Specified | Not Specified | 90% - 98% | [10] |

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Reference |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | <10 | [9] |

| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | <8 | [9] |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | <12 | [9] |

Experimental Protocols

Accurate and reproducible derivatization requires careful attention to experimental parameters. The exclusion of moisture is critical, as silylating reagents are highly sensitive to hydrolysis.[3]

Protocol 1: General Single-Step Derivatization

This protocol is a general guideline for the derivatization of alcohols, phenols, and carboxylic acids.

Materials:

-

BSTFA (with or without 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen. Place 1-10 mg of the dried sample into a GC vial.[3]

-

Reagent Addition: Add 100-500 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. A solvent can be used to dissolve the sample prior to adding the silylating reagent. A molar excess of the reagent (at least a 2:1 ratio to active hydrogens) is recommended.[3]

-

Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes. For many simple compounds, derivatization is complete at room temperature upon dissolution.[4]

-

Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent.

Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Keto-Acids)

For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple isomers.[1]

Materials:

-

Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)

-

BSTFA with 1% TMCS

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample is completely dry in a GC vial.

-

Methoximation: Add 50 µL of the MOX solution to the dried sample. Cap the vial and heat at 60-80°C for 30-60 minutes to convert carbonyl groups to their methoxime derivatives.[1]

-

Silylation: Cool the vial to room temperature. Add 80-100 µL of BSTFA with 1% TMCS to the vial. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[4]

-

Analysis: Cool the sample to room temperature before injecting into the GC-MS.

Visualizing Reaction Pathways and Workflows

General Silylation Reaction Mechanism

The silylation reaction with BSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the TMS group.

Caption: General silylation reaction with BSTFA.

Catalytic Role of TMCS

While the exact mechanism is not fully elucidated, TMCS is believed to enhance the silylating power of BSTFA by forming a more reactive intermediate.[1]

Caption: Postulated catalytic role of TMCS.

Experimental Workflow: Single-Step Derivatization

A streamlined workflow for the direct analysis of many polar compounds.

Caption: Single-step derivatization workflow.

Experimental Workflow: Two-Step Derivatization

A necessary workflow for analytes containing carbonyl groups to prevent isomer formation.

Caption: Two-step derivatization workflow.

Conclusion

BSTFA is a highly effective and versatile silylating reagent for a wide range of functional groups. Understanding its reactivity, optimizing reaction conditions, and, when necessary, employing catalysts or multi-step procedures are key to achieving accurate and reproducible results in GC-MS analysis. This guide provides a foundational understanding and practical protocols to assist researchers in leveraging the full potential of BSTFA in their analytical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. gcms.cz [gcms.cz]

- 9. benchchem.com [benchchem.com]

- 10. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ultimate Guide to BSTFA for GC-MS Sample Preparation

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. Among the plethora of silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has established itself as a powerful and versatile reagent. This technical guide provides an in-depth exploration of BSTFA, its reaction mechanisms, catalyzed reactions with Trimethylchlorosilane (TMCS), and a comparative analysis with other common silylating agents, supported by experimental data and detailed protocols.

The Core Principles of BSTFA Derivatization

Silylation is the process of replacing an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group. This chemical modification is essential for making many non-volatile compounds, such as steroids, cannabinoids, and amino acids, amenable to GC-MS analysis. BSTFA is a potent TMS donor that reacts with a wide range of functional groups, including hydroxyls, carboxyls, amines, and thiols.

The primary advantages of using BSTFA for silylation include:

-

High Reactivity: BSTFA reacts rapidly and often completely with many functional groups.

-

Volatile Byproducts: The byproducts of the BSTFA reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in GC analysis, minimizing interference with analytes of interest.

-

Good Solubility: It is soluble in most common organic solvents and can even act as a solvent itself in some applications.

The Silylation Reaction Mechanism

The derivatization process with BSTFA is a nucleophilic substitution reaction. The active hydrogen-containing functional group of the analyte acts as a nucleophile, attacking the silicon atom of BSTFA. This results in the formation of a volatile and thermally stable TMS derivative.

The Catalytic Role of TMCS

While BSTFA is a powerful silylating agent, its reactivity can be significantly enhanced by the addition of a catalyst, most commonly Trimethylchlorosilane (TMCS). The addition of 1-10% TMCS is particularly beneficial for derivatizing sterically hindered or less reactive functional groups, such as secondary amines and tertiary alcohols.[1] Although the exact mechanism is not fully elucidated, it is believed that TMCS acts as a chloride donor, increasing the silylating potential of BSTFA.

Data Presentation: Quantitative Comparison of Silylating Agents

The choice of silylating reagent can significantly impact the performance of a quantitative GC-MS method. The following tables summarize comparative data for BSTFA and other common reagents for different classes of analytes.

Table 1: Performance Comparison for Anabolic Steroid Analysis [2]

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |

| MSTFA/NH₄I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |

Table 2: Performance Comparison for Cannabinoid Analysis

| Analyte | Derivatizing Agent | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 7 Cannabinoids | BSTFA + TMCS | 0.01 | 0.2 | [3] |

| THC, 11-OH-THC, CBD, CBN | BSTFA | 0.5 ng/mL (LOQ) | - | [4] |

| THCCOOH | HFIP + TFAA | 7.5 pg/mL (LOQ) | - | [4] |

Table 3: Performance Comparison for Bisphenol A Analysis [5]

| Analyte | Derivatizing Agent | LOD (ppb) |

| Bisphenol A | Undervatized | 600 |

| BSTFA + 1% TMCS | 57 | |

| Bromoacetonitrile (BAN) | 367 |

Table 4: Performance Comparison for Carboxylic Acid Analysis [6]

| Analyte Class | Derivatizing Agent | LOD |

| C₃-C₉ Dicarboxylic Acids | BSTFA | < 2 ng |

| Volatile Monocarboxylic Acids (C₁, C₂) | BSTFA | 590 ng (Formic Acid) |

| TMSDMC | 25 ng (Formic Acid) |

Experimental Protocols

Adherence to a well-defined experimental protocol is crucial for achieving reproducible and reliable results. Below are detailed methodologies for common applications of BSTFA derivatization.

General Protocol for Silylation with BSTFA (+/- TMCS)

This protocol provides a general guideline and should be optimized for specific analytes and matrices.

Materials:

-

Sample (dried)

-

BSTFA or BSTFA with 1% TMCS

-

Anhydrous solvent (e.g., pyridine, acetonitrile, ethyl acetate)

-

Reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator (optional)

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as BSTFA is moisture-sensitive.

-

Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Add the BSTFA reagent (with or without TMCS). A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens in the sample.

-

Reaction: Tightly cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Heating: For many compounds, the reaction proceeds at room temperature. However, for less reactive or sterically hindered compounds, heating the vial at 60-80°C for 20-60 minutes is recommended. Optimal time and temperature should be determined empirically.

-

Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.

Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Steroids, Sugars)

For compounds containing carbonyl groups, a two-step derivatization involving oximation followed by silylation is often employed to prevent the formation of multiple derivatives from tautomers.

Materials:

-

All materials from the general protocol

-

Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry in a reaction vial.

-

Oximation: Add the methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 60-70°C for 30-60 minutes.

-

Cooling: Cool the vial to room temperature.

-

Silylation: Add BSTFA (+/- TMCS) to the vial. Tightly cap and vortex for 30-60 seconds.

-

Heating: Heat the vial at 60-80°C for 20-60 minutes.

-

Cooling and Analysis: Cool to room temperature before GC-MS analysis.

Troubleshooting Common Issues

Even with a robust reagent like BSTFA, challenges can arise during sample preparation. Here are some common problems and their solutions:

-

Poor or No Derivatization:

-

Cause: Presence of moisture.

-

Solution: Ensure the sample, solvents, and glassware are completely dry. Use anhydrous reagents.

-

Cause: Insufficient reagent.

-

Solution: Increase the molar excess of BSTFA.

-

Cause: Suboptimal reaction conditions.

-

Solution: Increase the reaction temperature and/or time. Consider adding TMCS as a catalyst.

-

-

Peak Tailing:

-

Cause: Incomplete derivatization.

-

Solution: Re-optimize the derivatization conditions.

-

Cause: Active sites in the GC system (injector liner, column).

-

Solution: Use a deactivated liner and trim the front of the column. A direct injection of BSTFA can sometimes temporarily passivate the system.

-

-

Extraneous Peaks:

-

Cause: Contamination from solvents, reagents, or vials.

-

Solution: Use high-purity solvents and reagents and ensure all labware is scrupulously clean. Run a blank to identify the source of contamination.

-

Applications in Research and Drug Development

BSTFA is a cornerstone of GC-MS analysis in numerous scientific fields:

-

Pharmaceutical and Drug Development: It is used for the quality control of raw materials and finished products, as well as in metabolite identification and pharmacokinetic studies.

-

Clinical and Forensic Toxicology: BSTFA is widely employed for the detection and quantification of drugs of abuse, therapeutic drugs, and their metabolites in biological matrices.

-

Metabolomics: Silylation with BSTFA enables the comprehensive profiling of endogenous metabolites, including organic acids, amino acids, and sugars, providing insights into disease mechanisms and biomarker discovery.

-

Environmental Analysis: It is used to derivatize a variety of environmental pollutants, such as phenols and endocrine-disrupting compounds, for sensitive detection.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Key Advantages of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for Derivatization in Gas Chromatography

In the field of analytical chemistry, particularly for researchers, scientists, and drug development professionals, gas chromatography (GC) is a pivotal technique for separating and analyzing volatile compounds.[1] However, many compounds of interest, such as steroids, amino acids, and fatty acids, are not inherently volatile enough for GC analysis due to polar functional groups like hydroxyls, carboxyls, and amines.[1][2] Derivatization is a chemical modification process that converts these non-volatile analytes into more volatile and thermally stable forms, making them suitable for GC analysis.[1][2] Among the various derivatizing agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has emerged as a highly effective and versatile silylating agent.[3]

The process of silylation involves replacing active hydrogen atoms in the functional groups of analytes with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[2][3] This substitution significantly reduces the analyte's polarity and increases its volatility and thermal stability, leading to improved chromatographic peak shape, resolution, and detection limits.[1][2]

Core Advantages of BSTFA

BSTFA offers several key advantages over other silylating reagents, making it a preferred choice for a wide range of applications.

1. High Reactivity and Versatility: BSTFA is a powerful trimethylsilyl donor that reacts efficiently with a broad spectrum of polar functional groups.[1] The general order of reactivity for silylation with BSTFA is alcohols > phenols > carboxylic acids > amines > amides. This versatility allows for the derivatization of diverse classes of compounds, including steroids, carbohydrates, amino acids, and fatty acids.[4][5] The reactivity of BSTFA is further enhanced, especially for sterically hindered groups, by the addition of a catalyst such as trimethylchlorosilane (TMCS).[3][6]

2. Volatile and Non-Interfering Byproducts: A significant advantage of BSTFA is the high volatility of its reaction byproducts, mono-(trimethylsilyl)trifluoroacetamide (MSTFA) and trifluoroacetamide.[3][6][7] These byproducts typically elute with the solvent front in the gas chromatogram, minimizing interference with the peaks of the derivatized analytes.[7] This is a distinct advantage compared to other silylating agents like BSA (N,O-Bis(trimethylsilyl)acetamide), whose byproducts may have longer retention times and co-elute with analytes of interest.[4]

3. Favorable Reaction Conditions: Derivatization with BSTFA can often be carried out under relatively mild conditions. Many reactions proceed to completion within minutes at room temperature or with gentle heating (e.g., 60-80°C for 30-60 minutes).[7][8] However, for more challenging analytes like amino acids or sterically hindered compounds, more stringent conditions such as higher temperatures (e.g., 100-150°C) and longer reaction times may be necessary.[7][8]

4. Good Solubility: BSTFA itself is a good solvent and is also soluble in most common organic solvents used for derivatization, such as pyridine, acetonitrile, and dichloromethane.[4][6] This provides flexibility in designing experimental protocols to suit different sample types and matrices.

Quantitative Comparison of Silylating Agents

The choice of derivatizing agent can significantly impact the quantitative performance of a GC-MS method. The following table summarizes a comparison of BSTFA with another common silylating agent, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), for the analysis of anabolic steroids.

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |

| MSTFA/NH₄I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |

Data sourced from a comparative guide on the validation of quantitative GC-MS methods.[9]

Experimental Protocols

The following are generalized protocols for the derivatization of common classes of analytes using BSTFA. It is important to note that these protocols may require optimization based on the specific analyte, sample matrix, and analytical instrumentation.

Protocol 1: General Derivatization of Alcohols, Phenols, and Carboxylic Acids

-

Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[8]

-

Reagent Addition: Add an excess of the silylating reagent. A common mixture is BSTFA with 1% TMCS (v/v). A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended. For a 1 mg sample, 100-200 µL of the reagent mixture is often sufficient. A solvent such as pyridine or acetonitrile can be used if necessary.[8]

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Reaction times and temperatures can vary significantly depending on the analyte's reactivity and steric hindrance.[8]

-

Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.[8]

Protocol 2: Derivatization of Amino Acids

-

Sample Preparation: Evaporate an aqueous sample containing the amino acids to dryness.[8]

-

Reagent Addition: Add a suitable solvent like acetonitrile, followed by the BSTFA with TMCS reagent. For example, for each mg of amino acid, 1 mL of acetonitrile and 0.25 mL of BSTFA + TMCS can be used.[8]

-

Reaction: Seal the vial tightly and heat at a higher temperature, for instance, 100-150°C for 30 minutes to 2.5 hours, to ensure complete derivatization of both the carboxyl and amino groups.[7][8]

-

Analysis: Cool the sample to room temperature before GC-MS analysis.[8]

Protocol 3: Two-Step Derivatization for Compounds with Carbonyl Groups (e.g., Reducing Sugars, Keto-Acids)

To prevent the formation of multiple isomers for compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary.[2][8]

-

Methoximation:

-

Silylation:

-

Analysis: Cool to room temperature and inject into the GC-MS.[8]

Visualizing the Process

To better understand the derivatization workflow and the underlying chemical reaction, the following diagrams illustrate the key processes.

The chemical reaction involves a nucleophilic attack from an active hydrogen-containing group (like a hydroxyl group) on the silicon atom of BSTFA.

References

Methodological & Application

Application Notes and Protocols for BSTFA Derivatization of Organic Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic acids are non-volatile due to their polar carboxyl groups, making them unsuitable for direct GC-MS analysis.[1] Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes.[1][2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique.[1][3]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that reacts with a wide range of polar functional groups, including carboxylic acids, alcohols, phenols, and amines.[4] The addition of a catalyst, most commonly trimethylchlorosilane (TMCS), enhances the reactivity of BSTFA, particularly for sterically hindered and less reactive compounds.[1][5][6] This protocol details the step-by-step procedure for the derivatization of organic acids using BSTFA, with and without a TMCS catalyst, for subsequent GC-MS analysis.

Principle of the Method

The derivatization of organic acids with BSTFA is a nucleophilic substitution reaction where the active hydrogen of the carboxyl group is replaced by a TMS group.[1] This process converts the polar, non-volatile organic acid into a less polar, more volatile TMS ester.[1][7] The by-products of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.[4] The increased volatility and thermal stability of the TMS-derivatized organic acids lead to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity during GC-MS analysis.[1]

Experimental Workflow

Caption: A generalized experimental workflow for the BSTFA derivatization of organic acids.

Experimental Protocol

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

BSTFA with 1% Trimethylchlorosilane (TMCS) (optional, for hindered or less reactive acids)[5]

-

Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane, dimethylformamide)[5][8]

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined screw caps)

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

Crucial Precaution: BSTFA and its reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the reagent and the TMS derivatives.[3][5][9] All procedures should be performed in a fume hood.

Step-by-Step Procedure:

-

Sample Preparation:

-

Reagent Addition:

-

Add an appropriate anhydrous solvent to dissolve the dried sample. Common solvents include pyridine, acetonitrile, or dichloromethane.[1][5] The use of a solvent is recommended if the sample is not readily soluble in the derivatization reagent alone.[5]

-

Add the derivatization reagent. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens in the sample. For a typical protocol, 50-100 µL of BSTFA (or BSTFA + 1% TMCS) is added.[1][5][9]

-

-

Derivatization Reaction:

-

Cooling and Analysis:

Two-Step Derivatization for Keto-Acids:

For organic acids containing carbonyl (keto) groups, a two-step derivatization is often necessary to prevent the formation of multiple isomers.[3][5]

-

Methoximation:

-

Silylation:

Quantitative Data Summary

The following table summarizes typical reaction conditions for the BSTFA derivatization of various classes of organic acids, as synthesized from available literature. Complete derivatization is crucial for accurate quantification. It is recommended to analyze aliquots at different time points to ensure the reaction has gone to completion.

| Class of Organic Acid | Derivatization Reagent | Typical Solvent | Reaction Temperature (°C) | Reaction Time (min) | References |

| Simple Carboxylic Acids | BSTFA or BSTFA + 1% TMCS | Acetonitrile, Pyridine | Room Temp - 70 | 15 - 60 | [1][5] |

| Short-Chain Fatty Acids | BSTFA + 1% TMCS | Dichloromethane | 60 - 70 | 30 - 60 | [9][11] |

| Dicarboxylic Acids | BSTFA + 1% TMCS | Pyridine | 60 - 80 | 30 - 60 | [11] |

| Hydroxy Acids | BSTFA + 1% TMCS | Pyridine, Acetonitrile | 60 - 90 | 30 - 60 | [5][6] |

| Keto-Acids (Two-step) | MOX, then BSTFA + 1% TMCS | Pyridine | 30-60 (MOX), 60-80 (BSTFA) | 30-90 (MOX), 30-60 (BSTFA) | [3][5] |

| Sterically Hindered Acids | BSTFA + 1% TMCS | Pyridine | 70 - 100 | 60 - 120+ |

Note: The optimal conditions may vary depending on the specific organic acid, sample matrix, and concentration. Method optimization is recommended for each new application.

Troubleshooting

-

Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or suboptimal reaction time and temperature.[11] Ensure all materials are anhydrous, use a molar excess of the derivatization reagent, and optimize the reaction conditions.[11]

-

Peak Tailing: This may indicate incomplete derivatization or active sites in the GC system.[11] Ensure complete derivatization and use a deactivated liner and column.

-

Multiple Peaks for a Single Analyte: For compounds with keto groups, this may be due to the formation of enol-TMS ethers. A two-step derivatization involving methoximation can prevent this.[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. gcms.cz [gcms.cz]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

- 9. Derivatization techniques for free fatty acids by GC [restek.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Note: Enhanced Steroid Profiling in Biological Matrices Using BSTFA Derivatization for GC-MS Analysis

References

- 1. theses.cz [theses.cz]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Note: Quantitative Analysis of Amino Acids in Biological Samples using GC-MS with BSTFA Derivatization

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of amino acids in biological matrices using gas chromatography-mass spectrometry (GC-MS) following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatization process, which converts non-volatile amino acids into their volatile trimethylsilyl (TMS) derivatives, is critical for their successful analysis by GC-MS. This document outlines detailed procedures for sample preparation from both protein hydrolysates and plasma, the BSTFA derivatization reaction, and the subsequent GC-MS analysis. Optimal conditions for derivatization have been identified as using acetonitrile as the reaction solvent at a temperature of 100°C for 30 minutes.[1][2] The provided methodologies and quantitative data will be valuable for researchers, scientists, and drug development professionals engaged in amino acid analysis for various applications, including metabolic research and clinical diagnostics.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous biological processes. Their accurate quantification in biological samples is essential for understanding health and disease states. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of a wide range of compounds, including amino acids. However, due to their zwitterionic nature and low volatility, amino acids must be chemically modified before they can be analyzed by GC-MS.[3]

Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent that effectively derivatizes the carboxyl, amino, hydroxyl, and thiol groups present in amino acids in a single step, rendering them volatile and suitable for GC-MS analysis.[1] This application note presents a detailed, step-by-step protocol for the entire workflow, from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation

The initial sample preparation is crucial for accurate and reproducible results and varies depending on the nature of the sample.

This procedure is suitable for determining the amino acid composition of proteins.

-

Acid Hydrolysis: Accurately weigh a known amount of the protein sample into a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl) to the sample.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation of certain amino acids.

-

Heat the sample at 110°C for 18-24 hours.[1]

-

After hydrolysis, cool the sample to room temperature.

-

Open the tube and evaporate the HCl under a stream of nitrogen. This step is critical and may need to be repeated after adding a small amount of deionized water to ensure complete removal of the acid.

-

The dried hydrolysate is now ready for derivatization.

This protocol is designed for the extraction of free amino acids from biological fluids.

-

Protein Precipitation and Extraction: To a 200 µL aliquot of plasma or serum in a microcentrifuge tube, add 800 µL of cold methanol.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Incubate the sample at -20°C for 2 hours to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free amino acids and other small molecules.

-

Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

BSTFA Derivatization

This procedure converts the prepared amino acid samples into their volatile TMS derivatives.

-

To the dried amino acid residue from the sample preparation step, add 100 µL of acetonitrile.

-

Add 100 µL of BSTFA to the vial.

-

Tightly cap the vial to prevent the entry of moisture, which can inhibit the derivatization reaction and hydrolyze the TMS derivatives.[1]

-

Vortex the mixture for 1 minute to ensure complete dissolution of the residue.

-

Heat the vial at 100°C for 30 minutes in a heating block or oven.[1][2]

-

After heating, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical instrument parameters for the analysis of BSTFA-derivatized amino acids. These may need to be optimized for specific instruments and applications.

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: 5% diphenyl-dimethylpolysiloxane capillary column (e.g., SHRX1-5MS, 30 m x 0.25 mm x 0.25 µm)[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C[1]

-

Injection Mode: Split (1:20 ratio)[1]

-

Oven Temperature Program:

-

Initial temperature: 70°C

-

Ramp 1: 10°C/min to 170°C

-

Ramp 2: 30°C/min to 280°C, hold for 3 minutes[1]

-

-

Total Run Time: 16.6 minutes[1]

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or Full Scan (m/z 50-500) for qualitative analysis.[1]

Data Presentation

Quantitative analysis is typically performed in SIM mode, monitoring a target ion for quantification and one or two reference ions for confirmation. The following table provides the characteristic ions for several amino acids derivatized with BSTFA.

| Amino Acid | Abbreviation | Target Ion (m/z) | Reference Ions (m/z) |

| Alanine | Ala | 116 | 117, 190 |

| Glycine | Gly | 102 | 174, 175 |

| Valine | Val | 144 | 145, 218 |

| Leucine | Leu | 158 | 159, 232 |

| Isoleucine | Ile | 158 | 159, 232 |

| Proline | Pro | 142 | 143, 216 |

| Serine | Ser | 204 | 205, 218 |

| Threonine | Thr | 218 | 219, 292 |

| Aspartic Acid | Asp | 232 | 233, 246 |

| Phenylalanine | Phe | 192 | 193, 266 |

| Glutamic Acid | Glu | 246 | 247, 320 |

| Lysine | Lys | 170 | 171, 345 |

| Tyrosine | Tyr | 294 | 295, 368 |

| Cystine | Cys | 218 | 219, 311 |

Note: Glycine can form both di- and tri-TMS derivatives, which may result in two chromatographic peaks.[5][6]

Mandatory Visualization

Caption: Overall experimental workflow for GC-MS analysis of amino acids.

References

- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 2. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Protocol for Silylation of Phenols with BSTFA for GC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a significant class of molecules in pharmaceutical and chemical research, known for their diverse biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, the inherent polarity and low volatility of many phenols, due to their hydroxyl groups, make direct GC-MS analysis challenging, often leading to poor peak shape and low sensitivity.[1]

To overcome these limitations, derivatization is employed to convert polar functional groups into less polar, more volatile, and thermally stable derivatives.[1][2] Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This process reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent known for its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[5] For sterically hindered or less reactive phenols, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to enhance the reaction rate and ensure complete derivatization.[4]

This application note provides a detailed protocol for the silylation of phenols using BSTFA, with and without TMCS, for subsequent GC-MS analysis.

Experimental Protocol

This protocol outlines the steps for the derivatization of phenolic compounds using BSTFA and BSTFA with 1% TMCS.

Materials and Reagents

-

Sample containing phenolic compounds

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

BSTFA with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (or other suitable solvent like acetone)

-

Reaction Vials (2 mL with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

-

GC-MS system

Sample Preparation

-

Dry Sample: If the sample is a solid or has been extracted into an organic solvent, ensure it is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. Moisture can deactivate the silylating reagent.[1]

-

Analyte Dissolution: To the dried sample residue in a reaction vial, add 50-100 µL of an appropriate anhydrous solvent to dissolve the analytes. Pyridine is a common choice, though acetone has been shown to accelerate the reaction significantly.[1][2][6][7]

Silylation Procedure

-

Reagent Addition: Add 100-200 µL of BSTFA or BSTFA + 1% TMCS to the sample vial.[2] For most applications, a 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[5]

-

Vial Sealing: Tightly cap the vial to prevent the entry of moisture and loss of volatile reagents.

-

Mixing: Vortex the mixture for 30 seconds to ensure homogeneity.[1][2]

-

Reaction Incubation: Heat the vial at a controlled temperature. Common conditions range from room temperature to 80°C for 15 to 60 minutes.[2][6][7] Optimal time and temperature may vary depending on the specific phenol and solvent used. For example, in acetone, the reaction can be completed in as little as 15 seconds at room temperature.[6][7]

-

Cooling: After the incubation period, allow the vial to cool to room temperature before opening.

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The efficiency of the silylation reaction is influenced by the solvent, temperature, and reaction time. The following table summarizes typical reaction conditions and outcomes.

| Phenolic Compound(s) | Silylating Reagent | Solvent | Temperature (°C) | Time | Outcome | Reference |

| Alkylphenols, Chlorophenols, Bisphenol A | BSTFA | Acetone | Room Temp | 15 seconds | Quantitative Derivatization | [6][7] |

| Alkylphenols, Chlorophenols, Bisphenol A | BSTFA | Dichloromethane | Room Temp | > 1 hour | Quantitative Derivatization | [6][7] |

| General Phenols | BSTFA + 1% TMCS | Pyridine | 70-80 | 30-60 minutes | Complete Derivatization | [2] |

| General Phenols | BSTFA + 1% TMCS | Pyridine | 70 | 3 hours | Complete Derivatization | [8] |

| Parabens | BSTFA | On-line | 260 (injection port) | 2.5 minutes | Effective Derivatization | [9] |

Experimental Workflow Diagram

Caption: Workflow for the silylation of phenols using BSTFA prior to GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Derivatization of Carbohydrates with BSTFA for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of carbohydrates using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Introduction

Carbohydrates are a class of polar, non-volatile molecules that are not directly amenable to GC analysis. Chemical derivatization is a necessary step to increase their volatility and thermal stability. Silylation, the replacement of active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for carbohydrates.[1][2] BSTFA is a powerful silylating reagent that, often in the presence of a catalyst like trimethylchlorosilane (TMCS), efficiently converts carbohydrates into their corresponding TMS derivatives.[1][2]

For reducing sugars, which exist as multiple anomers in solution, a two-step derivatization process involving oximation followed by silylation is often preferred. The initial oximation step "locks" the sugar in its open-chain form, which simplifies the resulting chromatogram by reducing the number of derivative peaks for a single sugar.[1][3]

Chemical Reaction and Workflow

The derivatization process involves the reaction of the hydroxyl groups of the carbohydrate with BSTFA to form a trimethylsilyl ether and volatile byproducts. The addition of a catalyst such as TMCS enhances the reactivity of BSTFA, particularly for sterically hindered hydroxyl groups.[1][2]

The general workflow for the derivatization and analysis of carbohydrates is depicted below. For reducing sugars, an initial oximation step is included.

Workflow for the derivatization and analysis of carbohydrates.

The chemical reaction for the silylation of a hydroxyl group on a carbohydrate with BSTFA is as follows:

Silylation of a carbohydrate with BSTFA.

Experimental Protocols

3.1. Materials

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

BSTFA with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride

-